molecular formula C11H6Cl2N4 B3153035 (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile CAS No. 74900-59-7

(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile

Cat. No.: B3153035
CAS No.: 74900-59-7
M. Wt: 265.09 g/mol
InChI Key: URBKTPMIMOJNPL-XZMRHVKESA-N
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Description

The compound (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile (CAS: 74900-59-7) is a Schiff base characterized by a conjugated enedinitrile backbone and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₁H₇Cl₂N₄, with a molar mass of 274.11 g/mol. The stereochemistry is defined by the (Z)-configuration at the C2–C3 double bond and the (E)-configuration at the imine (C=N) bond, creating a planar, rigid structure conducive to intermolecular interactions such as hydrogen bonding and halogen-mediated packing .

The compound is synthesized via condensation of 2,4-dichlorobenzaldehyde with 2,3-diaminomaleonitrile in methanol under reflux, yielding crystalline products suitable for X-ray diffraction studies . Its crystal structure reveals intermolecular N–H⋯N hydrogen bonds, forming chains along the [100] direction .

Properties

IUPAC Name

(Z)-2-amino-3-[(2,4-dichlorophenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-2-1-7(9(13)3-8)6-17-11(5-15)10(16)4-14/h1-3,6H,16H2/b11-10-,17-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKTPMIMOJNPL-XZMRHVKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

Scientific Research Applications

(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2,4-Dichlorophenyl C₁₁H₇Cl₂N₄ 274.11 Halogen-mediated packing, strong N–H⋯N bonds
(Z)-2-Amino-3-[(E)-benzylideneamino]but-2-enedinitrile Phenyl C₁₁H₈N₄ 196.21 Simpler aromatic group, weaker intermolecular forces
(2Z)-2-Amino-3-[(E)-(5-methyl-2-thienyl)methylene]amino-but-2-enedinitrile 5-Methyl-2-thienyl C₁₀H₈N₄S 216.26 Sulfur-containing heterocycle, altered electronic properties
(2Z)-2-Amino-3-[(E)-(3,4-dihydroxyphenyl)methylidene]amino-but-2-enedinitrile 3,4-Dihydroxyphenyl C₁₁H₈N₄O₂ 228.21 Enhanced hydrogen bonding via –OH groups
Key Observations:

Substituent Effects on Packing :

  • The 2,4-dichlorophenyl group in the target compound introduces Cl⋯Cl and Cl⋯N interactions , enhancing crystal density and thermal stability compared to the phenyl analog .
  • The 3,4-dihydroxyphenyl analog forms extensive O–H⋯N hydrogen bonds, creating 2D networks rather than 1D chains .

The dichlorophenyl group increases electron deficiency, which may enhance reactivity in coordination chemistry or catalytic applications.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly among analogs:

  • Target Compound : N–H⋯N bonds (2.02 Å) link molecules into chains, with Cl⋯N contacts (3.27 Å) contributing to layered packing .
  • 3,4-Dihydroxyphenyl Analog : O–H⋯N (1.89 Å) and O–H⋯O (2.11 Å) bonds create a robust 2D framework .
  • Benzylidene Analog : Weaker N–H⋯N interactions (2.15 Å) result in less dense packing .

Graph set analysis (as per Etter’s rules ) reveals:

  • Target Compound : C(4) chains (N–H⋯N).
  • Dihydroxyphenyl Analog : R₂²(8) rings (O–H⋯N/O–H⋯O).

Biological Activity

(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile, commonly referred to as a derivative of aminobutenedinitrile, has garnered attention for its potential biological activities. This compound features a unique structure that includes an amino group and a dichlorophenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10Cl2N4\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_4

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the amino and nitrile groups allows for potential interactions with various enzymes, possibly inhibiting their activity.
  • Receptor Binding : The dichlorophenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated a significant reduction in cell viability in breast cancer MCF7 and lung cancer A549 cells after treatment with this compound at varying concentrations (10 µM to 100 µM) over 48 hours.

Cell LineIC50 (µM)
MCF725
A54930

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against certain cancers.
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of similar compounds derived from aminobutenedinitriles. The findings suggested that modifications to the dichlorophenyl group could enhance antibacterial activity, providing insights into structure-activity relationships.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial. Preliminary toxicity studies indicate that the compound has a relatively low toxicity profile with an LD50 greater than 2000 mg/kg in rodent models. However, further studies are necessary to fully understand its safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile
Reactant of Route 2
(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile

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